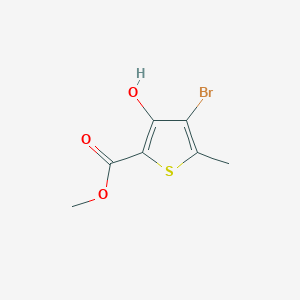

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate

CAS No.: 113589-26-7

Cat. No.: VC2839436

Molecular Formula: C7H7BrO3S

Molecular Weight: 251.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 113589-26-7 |

|---|---|

| Molecular Formula | C7H7BrO3S |

| Molecular Weight | 251.1 g/mol |

| IUPAC Name | methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate |

| Standard InChI | InChI=1S/C7H7BrO3S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H,1-2H3 |

| Standard InChI Key | BHECESYNGLJWQG-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(S1)C(=O)OC)O)Br |

| Canonical SMILES | CC1=C(C(=C(S1)C(=O)OC)O)Br |

Introduction

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its unique structure, which includes a bromine atom, a hydroxyl group, and a methyl substituent on the thiophene ring. The presence of these functional groups enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

Reactivity

The compound exhibits high reactivity due to the presence of both bromine and hydroxyl functional groups. It is soluble in polar solvents due to the carboxylate group, which enhances its ability to participate in various chemical reactions.

Synthesis

The synthesis typically involves two main steps: bromination followed by esterification. Industrial processes may utilize continuous flow reactors and automated systems to optimize yields and purity.

Chemical Reactions

Methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate can undergo several chemical reactions, including:

-

Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.

-

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

-

Reduction Reactions: The bromine atom can be removed through reduction reactions.

Biological Activity

While specific biological activities of methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate are not extensively documented, thiophene derivatives generally exhibit potential in medicinal chemistry due to their unique electronic properties and ability to interact with biological targets.

Comparison with Similar Compounds

Research Findings

Research on thiophene derivatives, including methyl 4-bromo-3-hydroxy-5-methylthiophene-2-carboxylate, highlights their potential in organic synthesis and medicinal chemistry. The unique electronic properties and reactivity of these compounds make them valuable intermediates in the synthesis of complex molecules with potential biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume